molecular formula C5H6N4O3 B3426567 5-methyl-4-nitro-1H-pyrazole-3-carboxamide CAS No. 5334-36-1

5-methyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B3426567
CAS No.: 5334-36-1
M. Wt: 170.13 g/mol
InChI Key: MWTOSFMGNUDEHY-UHFFFAOYSA-N
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Description

5-methyl-4-nitro-1H-pyrazole-3-carboxamide: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by a methyl group at the 5-position, a nitro group at the 4-position, and a carboxamide group at the 3-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-nitro-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as a β-diketone or an α,β-unsaturated carbonyl compound, with hydrazine or its derivatives. This reaction forms the pyrazole ring.

    Methylation: The methyl group at the 5-position can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where functional groups can be replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or other strong oxidizing agents.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄), or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

5-methyl-4-nitro-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxamide group may facilitate binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-4-nitro-1H-pyrazole-5-carboxamide
  • 4-nitro-1H-pyrazole-3-carboxamide
  • 5-amino-4-nitro-1H-pyrazole-3-carboxamide

Uniqueness

5-methyl-4-nitro-1H-pyrazole-3-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a carboxamide group in the pyrazole ring enhances its reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

5-methyl-4-nitro-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c1-2-4(9(11)12)3(5(6)10)8-7-2/h1H3,(H2,6,10)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTOSFMGNUDEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277267
Record name 5-methyl-4-nitro-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5334-36-1, 1228362-74-0
Record name 5-Methyl-4-nitro-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5334-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methyl-4-nitro-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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